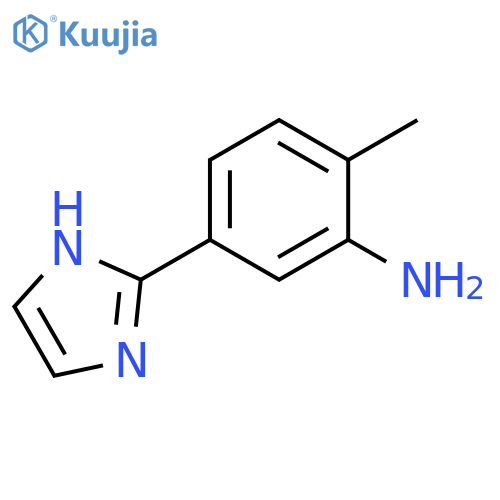

Cas no 1126367-12-1 (5-(1H-imidazol-2-yl)-2-methylaniline)

1126367-12-1 structure

商品名:5-(1H-imidazol-2-yl)-2-methylaniline

5-(1H-imidazol-2-yl)-2-methylaniline 化学的及び物理的性質

名前と識別子

-

- 5-(1H-imidazol-2-yl)-2-methylaniline

- Benzenamine, 5-(1H-imidazol-2-yl)-2-methyl-

-

- インチ: 1S/C10H11N3/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-6H,11H2,1H3,(H,12,13)

- InChIKey: NYAINBAPCOOXTC-UHFFFAOYSA-N

- ほほえんだ: C1(N)=CC(C2NC=CN=2)=CC=C1C

5-(1H-imidazol-2-yl)-2-methylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-190265-5.0g |

5-(1H-imidazol-2-yl)-2-methylaniline |

1126367-12-1 | 95.0% | 5.0g |

$1530.0 | 2025-03-21 | |

| Enamine | EN300-190265-2.5g |

5-(1H-imidazol-2-yl)-2-methylaniline |

1126367-12-1 | 95.0% | 2.5g |

$1034.0 | 2025-03-21 | |

| TRC | I385685-10mg |

5-(1H-Imidazol-2-yl)-2-methylaniline |

1126367-12-1 | 10mg |

$ 50.00 | 2022-06-04 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD606558-1g |

5-(1H-Imidazol-2-yl)-2-methylaniline |

1126367-12-1 | 97% | 1g |

¥3430.0 | 2023-04-05 | |

| A2B Chem LLC | AW13783-250mg |

5-(1H-Imidazol-2-yl)-2-methylaniline |

1126367-12-1 | 95% | 250mg |

$263.00 | 2024-04-20 | |

| Aaron | AR01BH0J-1g |

5-(1H-imidazol-2-yl)-2-methylaniline |

1126367-12-1 | 95% | 1g |

$751.00 | 2025-02-09 | |

| Aaron | AR01BH0J-250mg |

5-(1H-imidazol-2-yl)-2-methylaniline |

1126367-12-1 | 95% | 250mg |

$322.00 | 2025-02-09 | |

| Aaron | AR01BH0J-2.5g |

5-(1H-imidazol-2-yl)-2-methylaniline |

1126367-12-1 | 95% | 2.5g |

$1447.00 | 2025-02-09 | |

| 1PlusChem | 1P01BGS7-50mg |

5-(1H-imidazol-2-yl)-2-methylaniline |

1126367-12-1 | 95% | 50mg |

$148.00 | 2025-03-19 | |

| 1PlusChem | 1P01BGS7-500mg |

5-(1H-imidazol-2-yl)-2-methylaniline |

1126367-12-1 | 95% | 500mg |

$488.00 | 2025-03-19 |

5-(1H-imidazol-2-yl)-2-methylaniline 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

1126367-12-1 (5-(1H-imidazol-2-yl)-2-methylaniline) 関連製品

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1189426-16-1(Sulfadiazine-13C6)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量